4-Benzyloxy-cinnamyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H15ClO |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-(3-chloroprop-1-enyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H15ClO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-11H,12-13H2 |
InChI Key |
OEAJTFXBXHXGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Benzyloxy Cinnamyl Chloride
Regio- and Stereoselective Synthesis Strategies for Cinnamyl Chloride Derivatives
The precise control of regio- and stereoselectivity is paramount in the synthesis of complex molecules like 4-benzyloxy-cinnamyl chloride. Modern synthetic methods offer powerful tools to address these challenges.
Palladium catalysis has emerged as a cornerstone for the synthesis of allylic chlorides due to its mild reaction conditions and high functional group tolerance. nih.govacs.org These methods often involve the electrophilic substitution of allylic substrates. nih.govacs.orgdiva-portal.orgdiva-portal.org
A notable approach involves the palladium-catalyzed electrophilic substitution of functionalized allyl chlorides and acetates. nih.govacs.org This one-pot procedure can utilize hexamethylditin to form transient allylstannanes, which then generate a bis-allylpalladium intermediate that reacts with electrophiles. nih.govacs.org This process is highly regioselective, favoring the branched allylic terminus. nih.govacs.org The stereoselectivity of these reactions is influenced by the steric and electronic properties of the allylic substituents. diva-portal.orgdiva-portal.org
The versatility of palladium catalysis is further demonstrated in asymmetric synthesis. For instance, enantioselective fluorination of cyclic allylic chlorides has been achieved using a Pd(0) catalyst with a Trost bisphosphine ligand, suggesting the potential for developing asymmetric chlorination methods. nih.govucla.edu
Key Features of Palladium-Catalyzed Allylic Chlorination:
| Feature | Description |
| Catalyst | Typically a Pd(0) or Pd(II) complex. |
| Reaction Type | Electrophilic allylic substitution. nih.govacs.orgdiva-portal.orgdiva-portal.org |
| Regioselectivity | High, often favoring the more substituted (branched) position. nih.govacs.orgdiva-portal.orgdiva-portal.org |
| Stereoselectivity | Dependent on substrate and ligand choice. diva-portal.orgdiva-portal.org |
| Conditions | Generally mild and neutral. nih.govacs.orgdiva-portal.orgdiva-portal.org |
Achieving site-selectivity in the modification of cinnamyl systems is crucial for synthesizing this compound. This involves the specific benzylation of a hydroxyl group at the 4-position of the phenyl ring and the selective halogenation of the allylic alcohol.
Site-selective benzylation can be accomplished by protecting the phenolic hydroxyl group of a precursor like 4-hydroxycinnamic acid or its derivatives before subsequent transformations. For instance, the reaction of ethyl-4-hydroxybenzoate with benzyl (B1604629) bromide in the presence of a base like anhydrous potassium carbonate is a common method to introduce the benzyloxy group. semanticscholar.orgsciencepublishinggroup.com
Enzyme catalysis also offers a powerful tool for site-selective modifications. While not directly reported for this compound, enzymes like HpaBC from Pseudomonas aeruginosa have been used for the site-selective hydroxylation of cinnamic acid derivatives. nih.gov This highlights the potential of biocatalysis for targeted functionalization.
For halogenation, electrophilic halogenation of the double bond in cinnamyl alcohols is a key transformation. nih.govrsc.orgsemanticscholar.org The development of catalytic enantioselective bromohydroxylation of cinnamyl alcohols using chiral catalysts like (DHQD)₂PHAL demonstrates the potential for achieving high stereocontrol in such reactions. nih.govrsc.orgsemanticscholar.org While this example focuses on bromination, similar principles can be applied to chlorination.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules by combining three or more reactants in a single step. frontiersin.orgsemanticscholar.org While a direct MCR for this compound is not prominently described, the principles of MCRs can be applied to synthesize its precursors.
For example, the Passerini and Ugi reactions are powerful isocyanide-based MCRs for generating peptidomimetics and can incorporate cinnamyl alcohol derivatives as substrates. frontiersin.org The Hantzsch and Mannich reactions are other examples of MCRs that can be adapted to build complex molecular scaffolds. frontiersin.org
More relevantly, multicomponent Heck-type reactions, such as the Catellani reaction, have been investigated for the synthesis of multifunctionalized cinnamic acid derivatives. beilstein-journals.org These reactions allow for the installation of multiple functional groups onto an aryl ring in a one-pot process, which could be adapted to incorporate the benzyloxy group and set the stage for the cinnamyl moiety. beilstein-journals.org
Precursor Design and Optimization for Efficient Synthesis of this compound
The efficient synthesis of this compound heavily relies on the strategic design and optimization of its precursors. Common starting materials include 4-hydroxybenzaldehyde (B117250) or 4-hydroxycinnamic acid.
A typical synthetic route involves:
Benzylation: Protection of the phenolic hydroxyl group of a suitable precursor. For example, 4-hydroxybenzaldehyde can be benzylated to form 4-benzyloxybenzaldehyde. prepchem.com
Chain Elongation: Introduction of the three-carbon cinnamyl side chain. This can be achieved through various methods, such as the Wittig or Horner-Wadsworth-Emmons reaction with 4-benzyloxybenzaldehyde to yield 4-benzyloxycinnamaldehyde. nih.gov
Reduction: The resulting cinnamaldehyde (B126680) is then reduced to the corresponding cinnamyl alcohol, 4-benzyloxy-cinnamyl alcohol. Common reducing agents include sodium borohydride. scentree.co
Chlorination: The final step is the conversion of the allylic alcohol to the allylic chloride. This can be achieved using various chlorinating agents.
Table of Precursors and Intermediates:
| Compound Name | Role in Synthesis |
| 4-Hydroxybenzaldehyde | Starting material |
| 4-Benzyloxybenzaldehyde | Intermediate after benzylation prepchem.com |
| 4-Benzyloxycinnamaldehyde | Intermediate after chain elongation prepchem.com |
| 4-Benzyloxy-cinnamyl alcohol | Direct precursor to the final product |
Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of this compound, several strategies can be employed to enhance its sustainability.
The use of greener solvents is a key aspect. Acetonitrile is considered a greener alternative to chlorinated solvents for reactions like the Steglich esterification of cinnamic acid derivatives. nih.gov Water has also been explored as a solvent for the synthesis of cinnamyl alcohol and cinnamic acid from cinnamaldehyde, demonstrating the potential for aqueous-based reaction systems. mdpi.com
Catalysis plays a vital role in green chemistry. The use of heterogeneous catalysts that can be easily recovered and reused is highly desirable. For example, a hollow titanium silicate (B1173343) zeolite has been used for the chlorohydrination of allyl chloride. rsc.org While not directly applicable to the target molecule, it showcases the potential of recyclable catalysts in related transformations. Furthermore, the use of biocatalysts, such as immobilized Baker's yeast for the reduction of cinnamaldehyde, offers a sustainable alternative to traditional chemical reductants. researchgate.net
One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing waste and energy consumption. researchgate.net A sustainable one-pot synthesis of cinnamyl acetate (B1210297) from cinnamaldehyde has been demonstrated using immobilized yeast and an acid catalyst in the green solvent triacetin. researchgate.net
Mechanistic Investigations of Reactions Involving 4 Benzyloxy Cinnamyl Chloride
Nucleophilic Substitution Pathways at the Allylic Chloride Position
Nucleophilic substitution reactions involving 4-benzyloxy-cinnamyl chloride are fundamental to its reactivity. ucalgary.ca These reactions occur when an electron-rich nucleophile attacks the electrophilic carbon atom bonded to the chlorine, which acts as a leaving group. ucalgary.cagacariyalur.ac.in The process can follow two primary mechanisms: S\N2 (bimolecular nucleophilic substitution) and S\N1 (unimolecular nucleophilic substitution).
In an S\N2 mechanism, the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the carbon atom at the same time as the chloride ion departs. libretexts.orglasalle.edu The rate of this bimolecular reaction is dependent on the concentrations of both the nucleophile and the substrate, this compound. gacariyalur.ac.inlibretexts.org The transition state involves a central carbon atom partially bonded to five groups, and the reaction proceeds with an inversion of configuration at the chiral center, if applicable. lasalle.edu The reactivity in S\N2 reactions is influenced by the nature of the substrate, the strength of the nucleophile, the stability of the leaving group, and the solvent. gacariyalur.ac.in
Conversely, the S\N1 mechanism is a two-step process. The first and rate-determining step involves the heterolytic cleavage of the carbon-chlorine bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The stability of the allylic carbocation intermediate, which is resonance-stabilized, can favor this pathway.
Studies have shown that for reactions of allyl chloride with anionic nucleophiles, a portion of the negative charge can migrate into the carbon chain, which may provide secondary stabilization to the S\N2 transition state. science.gov Computational analyses have indicated that the energy required to distort the reactants to the S\N2 transition state is lower for allylic systems compared to their saturated counterparts. science.gov
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. youtube.com Electrophilic addition reactions are a key class of transformations for this compound. libretexts.org These reactions typically proceed in a stepwise ionic mechanism. libretexts.org
The process is initiated by the attack of an electrophile on the electron-rich double bond. This leads to the formation of a carbocation intermediate. youtube.com The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. However, the stability of the resulting carbocation is a critical factor. The subsequent step involves the attack of a nucleophile on the carbocation, leading to the final addition product. youtube.com
Common electrophilic reagents that can react with the double bond include halogens (like Br2), hydrogen halides (like HBr), and water in the presence of an acid catalyst. libretexts.org For instance, the addition of bromine involves the formation of a bromonium ion intermediate, which is then opened by the attack of a bromide ion.
Metal-Catalyzed Transformations: Understanding Ligand Effects and Catalytic Cycles
Metal-catalyzed reactions significantly expand the synthetic utility of this compound. Transition metals like palladium and gold are frequently employed to facilitate a variety of transformations, including cross-coupling and cyclization reactions. uninsubria.iteie.gr The reactivity and selectivity of these processes are highly dependent on the nature of the metal, the ligands attached to it, and the reaction conditions. eie.gr
Palladium-Catalyzed Cross-Coupling Mechanisms (e.g., Buchwald-Hartwig, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orguwindsor.ca
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of C-N bonds by coupling amines with aryl or vinyl halides. wikipedia.org The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine and regenerate the Pd(0) catalyst. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for the success of these reactions. wikipedia.orgorganic-chemistry.org Research has shown that [Pd(cinnamyl)Cl]2 can be an effective palladium source for these transformations. semanticscholar.org Furthermore, benzyloxycalix mdpi.comarene supported Pd–NHC cinnamyl complexes have demonstrated high activity in Buchwald-Hartwig cross-coupling reactions of aryl chlorides and bromides with various amines. rsc.orgrsc.org
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting organoboron compounds with halides or triflates in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The catalytic cycle typically involves:
Oxidative Addition: The palladium(0) catalyst reacts with the halide (in this case, this compound) to form a palladium(II) species. uwindsor.calibretexts.org This step is often rate-determining. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. uwindsor.calibretexts.org
The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > OTf > Br > Cl. libretexts.org The use of sterically bulky and electron-donating N-heterocyclic carbene (NHC) ligands on palladium, such as in (η³-cinnamyl)Pd(IPr)(Cl), has been shown to be highly effective for these reactions. beilstein-journals.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Catalyst System Example | Mechanistic Steps |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Amine, Base | [Pd(cinnamyl)Cl]₂, Phosphine Ligand semanticscholar.org | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination wikipedia.org |
| Suzuki-Miyaura Coupling | C-C | Organoboron, Base | (η³-cinnamyl)Pd(IPr)(Cl) beilstein-journals.org | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org |
Mechanistic Aspects of Gold(I) Phosphane Catalysis with Allylic Electrophiles
Gold(I) complexes, particularly those with phosphine ligands, have emerged as powerful catalysts for a range of organic transformations. acs.org These catalysts are typically generated in situ by abstracting a chloride from a [LAuCl] precursor. acs.org Gold(I) catalysts can activate alkynes and allenes towards nucleophilic attack. mdpi.comacs.org
In the context of allylic electrophiles, gold(I) phosphane complexes can catalyze various reactions, including cyclizations. For example, gold(I)-catalyzed intramolecular hydroamination of N-allylic ureas can proceed via activation of the alkene moiety. researchgate.net Mechanistic studies, including kinetic analyses and computational studies, have been instrumental in understanding these transformations. researchgate.net
The catalytic cycle often involves the coordination of the gold(I) complex to the π-system of the substrate, which increases its electrophilicity and facilitates subsequent nucleophilic attack. mdpi.com The choice of phosphine ligand can significantly influence the reactivity and selectivity of the reaction.
Elucidation of Radical and Ionic Reaction Intermediates
The reactions of this compound can proceed through both ionic and radical intermediates, depending on the reaction conditions and reagents.
Ionic intermediates , specifically carbocations, are central to S\N1 and electrophilic addition reactions. The stability of the allylic carbocation, which is resonance-stabilized, plays a key role in these pathways. Lewis acid-promoted reactions, such as certain wikipedia.orgacs.org O-to-C rearrangements, have been shown to proceed through ion pair intermediates. rsc.org
Radical intermediates can be generated under specific conditions, for instance, through single-electron transfer (SET) processes. bbhegdecollege.com While radical mechanisms are less common for nucleophilic substitutions on simple alkyl halides, they can be induced. For example, the presence of certain metals can mediate radical cyclization reactions. thieme-connect.de However, experiments designed to detect radical intermediates in the addition of allylmagnesium reagents to certain substrates have not shown evidence for their formation, suggesting that ionic pathways are more likely in those cases. nih.gov The formation of radical intermediates can sometimes lead to side reactions like dealkylation. sit.edu.cn
Synthetic Utility and Derivatization of 4 Benzyloxy Cinnamyl Chloride in Complex Molecular Architectures
Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The electrophilic nature of the allylic chloride in 4-benzyloxy-cinnamyl chloride makes it a prime substrate for reactions involving the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. This reactivity is fundamental to its utility in extending carbon chains and introducing diverse functional groups.
The cinnamyl system is an effective electrophile for C-alkylation and C-arylation reactions. While direct studies on this compound are specific, the reactivity of similar systems suggests its utility in copper-catalyzed C-arylation of active methylene (B1212753) compounds. beilstein-journals.orgresearchgate.net Such reactions typically proceed via an oxidative addition and reductive elimination pathway. beilstein-journals.org The presence of the benzyloxy group, an electron-donating substituent, may influence the reaction rates compared to unsubstituted or electron-withdrawing group-containing aryl halides. beilstein-journals.org
The development of heterogeneous catalysts, such as copper(II) oxide nanoparticles (CuO-np), has provided efficient and recyclable systems for the C-arylation of compounds like acetylacetone and diethyl malonate with various aryl halides. researchgate.netbohrium.com These methods often operate under ligand-free conditions, enhancing their practicality. researchgate.net
Below is a table summarizing typical conditions for CuO-nanoparticle catalyzed C-arylation of active methylene compounds, which could be adapted for substrates like this compound.
| Aryl Halide | Active Methylene Compound | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Iodobenzene | Acetylacetone | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 | 80 |
| Bromobenzene | Acetylacetone | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 | 79 |
| p-Nitroiodobenzene | Acetylacetone | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 | 83 |
| Iodobenzene | Diethyl malonate | CuO-np (10 mol%) | Cs₂CO₃ | DMSO | 80 | 78 |
This table is generated based on data for analogous C-arylation reactions. researchgate.net
Furthermore, the formation of carbon-heteroatom bonds is a well-established transformation for allylic and benzylic chlorides. Palladium-catalyzed systems, for instance, have demonstrated high efficiency for carbon-sulfur cross-coupling reactions between aryl halides and a wide range of thiols. organic-chemistry.org The use of well-defined N-heterocyclic carbene (NHC) palladium complexes allows these reactions to proceed with low catalyst loadings and tolerance for various functional groups. organic-chemistry.org Similarly, copper-catalyzed methods under ligand-free conditions have been developed for C-O and C-N bond formation, providing efficient routes to diaryl ethers and arylamines. mdpi.comresearchgate.net These established protocols highlight the potential of this compound to react with a variety of nucleophiles, including alcohols, amines, and thiols, to generate a diverse array of derivatives.
Role as a Precursor in Advanced Organic Synthesis
The structural features of this compound make it an attractive starting material for the synthesis of more complex and biologically relevant scaffolds, such as alkaloids and various polycyclic and heterocyclic systems.
Alkaloids represent a large and diverse family of naturally occurring compounds, many of which are derived from amino acids like tyrosine. frontiersin.orgresearchgate.net The biosynthesis of benzylisoquinoline alkaloids (BIAs), for example, begins with L-tyrosine. frontiersin.org The cinnamyl moiety, derivable from phenylalanine, is a common structural motif in various alkaloid classes. Synthetic strategies toward tropane alkaloids, characterized by an 8-azabicyclo[3.2.1]octane core, often rely on versatile intermediates that allow for late-stage diversification. researchgate.net The functional handles present in this compound—the reactive chloride and the protected phenol—provide opportunities for its incorporation into synthetic routes targeting complex alkaloid precursors, where the cinnamyl unit can be elaborated and the benzyloxy group can be deprotected for further modification.
The synthesis of diverse heterocyclic frameworks is a major focus of medicinal chemistry. This compound can serve as a key building block for several important classes of heterocycles.
Chromones : The chromone scaffold is a privileged structure found in many pharmacologically active compounds. ijrpc.com Syntheses of chromones often involve the intramolecular cyclization of precursors derived from 2-hydroxyacetophenones. ijrpc.comnih.gov A plausible route could involve the C-alkylation of a suitable phenolic precursor with this compound, followed by subsequent oxidative cyclization or rearrangement to form the chromone ring system.
Cinnolines : Cinnoline is a benzopyridazine ring system present in compounds with a range of biological activities, including antibacterial and anticancer properties. wikipedia.orgijper.orgresearchgate.netpnrjournal.com Synthetic methods for cinnolines are varied, often involving the cyclization of arylhydrazones or derivatives of arenediazonium salts. researchgate.netthieme-connect.de The aromatic ring of this compound could potentially be functionalized to incorporate the necessary groups (e.g., an ortho-amino or hydrazone moiety) to facilitate cyclization into a cinnoline derivative.
Imidazolidinones : The imidazolidinone ring is a core structure in numerous biologically active molecules. ekb.eg Synthetic approaches include the cyclization of Schiff bases with amino acids or via multicomponent reactions. ekb.egorganic-chemistry.orgnih.gov 4-Benzyloxy-cinnamaldehyde, readily accessible from the corresponding chloride, could be used to form a Schiff base, which could then undergo cyclization with an amino acid derivative to yield a substituted imidazolidinone.
Strategic Derivatization for Structural Diversification and Further Reactivity
The dual reactivity of this compound allows for its strategic derivatization to create libraries of compounds for structure-activity relationship (SAR) studies and to introduce new reactive sites for further synthetic transformations. The reactivity of benzyl (B1604629) chloride derivatives, which is analogous to the cinnamyl system, is well-documented. nih.gov
The primary chloride can be displaced by a wide range of nucleophiles to introduce new functionalities. For example, reaction with different amines, alcohols, or thiols can generate a series of analogues with varied steric and electronic properties at this position.
Subsequently, or prior to substitution, the benzyloxy protecting group can be cleaved to reveal a phenol. This phenol provides a new site for modification, such as etherification or esterification, further expanding the structural diversity of the resulting molecules. This two-pronged derivatization strategy is highly valuable in medicinal chemistry for optimizing the biological activity of a lead compound. For instance, Williamson etherification has been used to synthesize 4-phenacyloxy benzaldehyde derivatives from 4-hydroxybenzaldehyde (B117250), demonstrating a common derivatization pathway for such phenolic compounds. orientjchem.org
Esterification and Amidation Reactions of Derived Products
The cinnamyl moiety of this compound, once transformed, serves as a valuable scaffold for introducing ester and amide functionalities, which are prevalent in a wide array of natural products and pharmaceuticals. The corresponding 4-benzyloxy-cinnamyl alcohol and 4-benzyloxy-cinnamic acid, readily derived from the parent chloride, are key intermediates in these transformations.
Esterification Reactions: The esterification of 4-benzyloxy-cinnamyl alcohol with various carboxylic acids allows for the introduction of diverse acyl groups. Standard esterification protocols, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), have been successfully employed to synthesize a range of cinnamyl esters. cmu.ac.thnih.govresearchgate.net These reactions typically proceed under mild conditions, preserving the integrity of the double bond and the benzyloxy protecting group. The resulting esters can serve as precursors for further elaborations, including intramolecular Diels-Alder reactions to construct complex polycyclic systems. cmu.ac.th
| Reactant 1 | Reactant 2 | Coupling Reagents | Product | Yield (%) |
| 4-Benzyloxy-cinnamyl alcohol | (E)-4-Methoxycinnamic acid | DIC, DMAP | 4-Benzyloxy-cinnamyl (E)-4-methoxycinnamate | 81 |
| 4-Benzyloxy-cinnamyl alcohol | Vinylacetic acid | DIC, DMAP | 4-Benzyloxy-cinnamyl vinylacetate | 61 |
Table 1: Examples of Steglich Esterification with 4-Benzyloxy-cinnamyl Alcohol Derivatives. nih.gov
Amidation Reactions: Similarly, the amidation of 4-benzyloxy-cinnamic acid with a variety of primary and secondary amines provides access to a diverse set of cinnamamides. analis.com.my These reactions are often facilitated by coupling agents like carbodiimides (e.g., EDC·HCl) or by converting the carboxylic acid to a more reactive species such as an acyl chloride. analis.com.mynih.gov The resulting amides are important structural motifs in many biologically active compounds and can be further functionalized.
| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Yield (%) |
| 4-Benzyloxy-cinnamic acid | p-Anisidine | EDC·HCl | N-(4-methoxyphenyl)-4-benzyloxy-cinnamamide | 93.1 |
| Cinnamic acid | Diethylamine | Boric Acid | N,N-diethylcinnamamide | 20.47 |
Table 2: Examples of Amidation Reactions with Cinnamic Acid Derivatives. analis.com.mysemanticscholar.org
Selective Transformations of the Allylic Chloride Functionality
The allylic chloride in this compound is a key functional handle that allows for the introduction of a wide range of substituents through nucleophilic substitution reactions. The regioselectivity of these reactions, leading to either the SN2 or SN2' product, can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.
Carbon-Carbon Bond Formation: Palladium-catalyzed allylic alkylation, a cornerstone of modern synthetic chemistry, is a powerful tool for forming new carbon-carbon bonds at the allylic position. dtu.dkwikipedia.orgnih.gov In the context of this compound, this reaction allows for the introduction of various carbon nucleophiles, from soft enolates to organometallic reagents. The regioselectivity of the attack on the π-allyl palladium intermediate can be influenced by the ligands on the palladium catalyst and the nature of the nucleophile. For instance, "soft" nucleophiles tend to attack the less substituted terminus of the allyl system.
Heteroatom-Carbon Bond Formation: The allylic chloride can also be displaced by a variety of heteroatom nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles. These reactions provide access to the corresponding ethers, amines, and thioethers, respectively. The choice between direct substitution (SN2) and allylic rearrangement (SN2') is a critical aspect of these transformations. The use of "hard" versus "soft" nucleophiles can influence the regiochemical outcome. For example, organocuprates (Gilman reagents) are known to favor SN2' addition to allylic halides. masterorganicchemistry.comchemistrysteps.com
| Nucleophile Type | Reagent Example | Potential Product(s) | Key Considerations |
| Carbon (soft) | Diethyl malonate | SN2 and/or SN2' alkylation products | Palladium catalysis, ligand effects |
| Carbon (hard) | Organocuprates (R₂CuLi) | Predominantly SN2' alkylation product | Stoichiometric reaction, low temperatures |
| Oxygen | Sodium phenoxide | 4-Benzyloxy-cinnamyl phenyl ether | SN2 vs. SN2' competition |
| Nitrogen | Phthalimide potassium salt | N-(4-Benzyloxy-cinnamyl)phthalimide | SN2 pathway favored |
Table 3: Potential Selective Transformations of the Allylic Chloride Functionality.
Controlled Cleavage and Re-functionalization of the Benzyloxy Group
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl function, stable to a wide range of reaction conditions used to modify the cinnamyl and allylic chloride moieties. Its removal, typically at a later stage of the synthesis, unmasks the phenol, which can then be further functionalized.
Cleavage of the Benzyl Ether: The cleavage of benzyl ethers can be achieved through various methods, with catalytic hydrogenolysis being one of the most common and clean procedures. nih.govnih.gov This method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) and typically proceeds with high yield. Other methods for benzyl ether cleavage include the use of strong acids or oxidative conditions. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers, and this method can sometimes offer chemoselectivity in the presence of other sensitive functional groups. nih.gov The choice of deprotection method is crucial to ensure the integrity of the rest of the molecule.
Re-functionalization of the Phenolic Hydroxyl Group: Once the benzyloxy group is cleaved to reveal the free phenol, this hydroxyl group can be subjected to a variety of transformations. These include etherification with different alkyl halides, esterification with acyl chlorides or anhydrides, or conversion to a triflate for use in cross-coupling reactions. This late-stage functionalization allows for the introduction of further diversity into the molecular architecture, enabling the synthesis of a range of analogues for structure-activity relationship studies.
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, high yield, clean reaction |
| Oxidative Cleavage | DDQ | Can offer chemoselectivity |
Table 4: Common Methods for the Cleavage of the Benzyloxy Group.
Advanced Spectroscopic and Spectrometric Characterization of 4 Benzyloxy Cinnamyl Chloride Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Benzyloxy-cinnamyl chloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
In ¹H NMR, the spectrum of a this compound derivative is expected to show distinct signals corresponding to the different types of protons. The benzylic protons (O-CH₂-Ph) typically appear as a singlet, while the protons of the two aromatic rings resonate in the aromatic region of the spectrum. The vinyl protons of the cinnamyl group exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other. The methylene (B1212753) protons adjacent to the chlorine atom (CH₂-Cl) also produce a distinct signal.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. This includes separate signals for the aliphatic carbons (O-CH₂, CH₂-Cl) and the numerous aromatic and vinylic carbons, confirming the carbon skeleton of the molecule. The characterization of a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, was confirmed using ¹H and ¹³C-NMR. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (Phenyl from Benzyl) | 7.30 - 7.50 | 127.0 - 129.0 |
| Ar-H (Phenoxy) | 6.90 - 7.40 | 115.0 - 160.0 |
| -O-CH₂ -Ph | ~5.10 | ~70.0 |
| =CH -CH₂Cl | 6.20 - 6.40 | 125.0 - 135.0 |
| Ar-CH=CH - | 6.50 - 6.70 | 125.0 - 135.0 |
Note: Predicted values are estimates and can vary based on solvent and specific derivative structure.
Mass Spectrometry (MS/MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of a selected parent ion.
For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Collision-induced dissociation (CID) in MS/MS would lead to predictable fragmentation pathways. Key fragmentations would likely include the cleavage of the benzylic ether bond to produce a stable benzyl (B1604629) cation or tropylium (B1234903) ion (m/z 91). Other common fragmentations could involve the loss of a chlorine radical (M-35) or hydrogen chloride (M-36), and fragmentation of the cinnamyl side chain. These fragmentation patterns help to confirm the connectivity of the different structural units within the molecule. In electrospray ionization mass spectrometry (ESI-MS), the fragmentation of benzylated cations often favors the generation of benzyl cations. researchgate.net
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| [C₇H₇]⁺ | Benzyl cation / Tropylium ion | 91 |
| [M-Cl]⁺ | 4-Benzyloxy-cinnamyl cation | 223 |
| [M-C₇H₇]⁺ | C₉H₈OCl cation | 167 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. ksu.edu.sanih.gov An analysis of the vibrational spectrum allows for the identification of specific functional groups present in the molecule, creating a unique "vibrational fingerprint."
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. These include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the two CH₂ groups, appearing just below 3000 cm⁻¹.
C=C stretching: From both the aromatic rings and the vinyl group, observed in the 1450-1650 cm⁻¹ region. researchgate.net
C-O-C stretching: The ether linkage would produce a strong, characteristic band, typically in the 1250-1050 cm⁻¹ range.
C-Cl stretching: This vibration appears in the fingerprint region, usually between 800 and 600 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, it would be especially useful for identifying the C=C bonds of the aromatic rings and the cinnamyl backbone, which often produce strong signals in the Raman spectrum. ksu.edu.sa The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule. nih.gov
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| Alkene C=C Stretch | 1680 - 1620 | Variable | Strong |
| C-O-C Asymmetric Stretch | 1260 - 1000 | Strong | Weak |
X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound itself may or may not be readily crystalline, this method is invaluable for characterizing any of its crystalline derivatives.
A successful crystallographic analysis provides a wealth of structural information with very high precision. nih.gov This includes:
Precise bond lengths and bond angles: Offering insight into the electronic nature and hybridization of the atoms.
Stereochemistry: Definitively establishing the configuration (e.g., E or Z) of the double bond in the cinnamyl moiety.
Conformational details: Revealing the torsion angles and the preferred spatial orientation of the benzyloxy group and the cinnamyl side chain.
Intermolecular interactions: Identifying how molecules pack in the crystal lattice, including potential π-stacking of the aromatic rings or other non-covalent interactions.
This technique is considered the gold standard for structural determination and provides the ultimate proof of a molecule's structure in the solid state. researchgate.net
Table 4: Information Obtainable from X-ray Crystallography of a Crystalline Derivative
| Structural Parameter | Significance |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the repeating crystal lattice. |
| Space Group | Describes the symmetry elements within the crystal. |
| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom. |
| Bond Lengths / Angles | Confirms covalent structure and reveals geometric strain or electronic effects. |
| Torsion Angles | Defines the conformation of flexible parts of the molecule. |
Computational and Theoretical Studies on 4 Benzyloxy Cinnamyl Chloride and Its Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the energy of the system is a functional of the electron density, which simplifies the complexity of the many-electron wave function. mpg.descispace.com DFT is widely used in organic chemistry to predict molecular geometries, energies, and a variety of electronic properties that are crucial for understanding chemical reactivity. utas.edu.aumdpi.com
For 4-Benzyloxy-cinnamyl chloride, DFT calculations can provide a detailed picture of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high positive potential around the allylic carbon bonded to the chlorine atom, identifying it as the primary site for nucleophilic attack. Reactivity indices, such as Fukui functions, can be calculated to quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack, providing a more granular prediction of reactivity. mdpi.com
Illustrative DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-31G(d) level of theory in the gas phase.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (related to the π-system). |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (localized on the C-Cl σ* orbital). |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on C-Cl | +0.25 | Highlights the electrophilic nature of the carbon atom in the C-Cl bond. |
Molecular Dynamics Simulations of Reaction Pathways and Conformations
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a time-resolved view of the dynamic evolution of a system, allowing for the exploration of conformational landscapes and reaction pathways that are often inaccessible to static calculations. researchgate.netnih.gov
An MD simulation of this compound, typically solvated in a box of explicit solvent molecules (e.g., water or dichloromethane), would reveal its conformational preferences. The molecule possesses several rotatable bonds, and the simulation would show the relative populations of different conformers at a given temperature. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. For instance, the accessibility of the allylic chloride for a nucleophilic attack might be sterically hindered in certain conformations. tandfonline.comnih.gov
MD simulations are also instrumental in studying reaction dynamics. oup.comacs.org By employing techniques like umbrella sampling or metadynamics, researchers can simulate the process of a reaction, such as the SN2 substitution of the chloride by a nucleophile. researchgate.net These advanced methods allow for the calculation of the potential of mean force (PMF) along a defined reaction coordinate, revealing the free energy landscape of the reaction, including the activation energy barrier and the energies of intermediates and transition states. wikipedia.org This provides a dynamic understanding of the reaction mechanism, including the role of solvent molecules in stabilizing or destabilizing key states. researchgate.net
Hypothetical MD Simulation Parameters and Key Observables
| Parameter / Observable | Description / Illustrative Finding |
| System Setup | |
| Force Field | GROMOS54a7 |
| Solvent | Dichloromethane |
| System Size | ~5000 atoms |
| Simulation Parameters | |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 200 ns |
| Key Observables | |
| Major Conformer | The trans-conformation around the C=C bond is stable; rotation around the C-O bond shows two major populations. |
| Dihedral Angle Distribution | Analysis of the C-C-C-Cl dihedral angle reveals the preferred orientation of the leaving group. |
| Solvent Accessibility | The chloride atom exhibits high solvent accessibility, suggesting low steric hindrance for an incoming nucleophile. |
Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. wikipedia.org This approach falls under the broader category of QSAR (Quantitative Structure-Activity Relationships). wikipedia.org By establishing a mathematical equation that links molecular descriptors (numerical representations of chemical structure) to an experimental observable (like a reaction rate constant), QSRR can be used to predict the reactivity of new, unsynthesized compounds. researchgate.nettubitak.gov.tr
To develop a QSRR model for reactions involving this compound, one would first need a dataset of structurally related cinnamyl chloride derivatives with varying substituents on the aromatic ring. The reactivity of each compound, for instance, in a solvolysis reaction, would be measured experimentally to obtain rate constants (k).
Next, a variety of molecular descriptors would be calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft parameters, molecular volume), and hydrophobic descriptors (e.g., logP). Using statistical methods like multiple linear regression (MLR), a model is built to find the best correlation between the descriptors and the observed reactivity. chemrxiv.orgresearchgate.net
A hypothetical QSRR equation might look like: log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP
Where σ is the Hammett constant, Eₛ is a steric parameter, and c₀-c₃ are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of other cinnamyl chloride derivatives based solely on their structure. nih.govuliege.be
Illustrative Data for a Hypothetical QSRR Study
| Substituent (X) | Hammett Constant (σ) | Steric Parameter (Eₛ) | log(k) (experimental) | log(k) (predicted) |
| 4-OCH₃ | -0.27 | -0.55 | -3.5 | -3.6 |
| 4-H | 0.00 | 0.00 | -4.2 | -4.1 |
| 4-OCH₂Ph | -0.08 | -0.38 | -3.9 | -3.9 |
| 4-Cl | 0.23 | -0.97 | -4.8 | -4.7 |
| 4-NO₂ | 0.78 | -2.52 | -5.9 | -6.0 |
Stereochemical Outcome Prediction through Advanced Computational Modeling
Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Advanced computational modeling, particularly using DFT to calculate transition state (TS) energies, provides a powerful method for rationalizing and predicting stereoselectivity. ippi.ac.irresearchgate.netnih.gov
For a reaction involving this compound, such as a nucleophilic substitution with a chiral nucleophile, multiple stereoisomeric products could potentially form. The stereochemical outcome is determined by the relative activation energies of the competing reaction pathways leading to these different products. The pathway with the lowest energy transition state will be the fastest and will yield the major product. acs.org
The computational workflow involves identifying all plausible transition state structures for the formation of each stereoisomer. acs.org The geometry of each TS is optimized using DFT, and its energy is calculated with high accuracy, often including corrections for solvent effects using continuum solvation models (like PCM). nih.gov By comparing the calculated free energies of activation (ΔG‡) for the competing pathways, a prediction of the product ratio (e.g., diastereomeric or enantiomeric excess) can be made. ippi.ac.irresearchgate.net This approach allows chemists to understand the origins of stereoselectivity, which often arise from subtle steric or electronic interactions in the transition state. researchgate.netresearchgate.net
Hypothetical Transition State Energy Comparison for a Nucleophilic Addition Reaction: this compound + Chiral Nucleophile (Nu-)
| Pathway | Transition State | Relative ΔG‡ (kcal/mol) | Predicted Major/Minor Product |
| Pathway A | TS leading to (R)-Product | 0.0 | Major |
| Pathway B | TS leading to (S)-Product | +2.1 | Minor |
| Pathway C | TS leading to side-product 1 | +5.4 | Trace |
| Pathway D | TS leading to side-product 2 | +6.2 | Trace |
Role of 4 Benzyloxy Cinnamyl Chloride As a Synthetic Scaffold in Medicinal Chemistry Research
Design and Synthesis of Novel Chemical Libraries Based on the Cinnamyl Scaffold
The construction of chemical libraries containing diverse yet structurally related molecules is a cornerstone of modern drug discovery. The 4-benzyloxy-cinnamyl chloride scaffold is exceptionally well-suited for this purpose due to the high reactivity of the allylic chloride. This functional group readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, enabling the rapid generation of extensive compound libraries.
Key synthetic approaches to building libraries from this scaffold include:
Amination: Reaction with primary or secondary amines to produce a diverse set of cinnamyl amines.
Esterification/Etherification: Reaction with carboxylic acids or alcohols/phenols to yield cinnamyl esters or ethers.
Thioether Synthesis: Reaction with thiols to form the corresponding cinnamyl thioethers.
These reactions can be performed using high-throughput synthesis techniques, including automated parallel synthesis or flow chemistry, to accelerate the drug discovery process. nih.gov The diversity of the library can be expanded by using a broad range of commercially available amines, alcohols, thiols, and carboxylic acids, each introducing unique steric and electronic features into the final molecules.
| Reaction Type | Nucleophile Class | Resulting Functional Group | Potential Diversity Elements |
| Amination | Primary/Secondary Amines | Cinnamyl Amine | Aliphatic, aromatic, heterocyclic amines |
| Etherification | Alcohols/Phenols | Cinnamyl Ether | Substituted phenols, aliphatic alcohols |
| Esterification | Carboxylic Acids | Cinnamyl Ester | Bioisosteres, functionalized acids |
| Thioetherification | Thiols | Cinnamyl Thioether | Alkyl and aryl thiols |
This interactive table showcases the primary reactions used to generate chemical libraries from the this compound scaffold.
The resulting libraries provide a rich source of novel compounds for screening against various biological targets. The systematic variation of the substituents allows for the exploration of structure-activity relationships (SAR) to identify key molecular features responsible for biological activity.
Strategies for Scaffold Repurposing and Diversification
Scaffold repurposing, also known as scaffold hopping, is a drug discovery strategy that involves modifying an existing chemical scaffold known to be active against one biological target to develop new compounds with activity against a different target. mdpi.comnih.gov The cinnamyl scaffold, with its established history in compounds with antimicrobial, anti-inflammatory, and anticancer properties, is an ideal candidate for such exploration. mdpi.comnih.gov
Diversification of the this compound scaffold can be achieved through several strategic modifications:
Modification of the Cinnamyl Core: The double bond can be reduced, epoxidized, or dihydroxylated to alter the conformation and chemical properties of the scaffold.
Aromatic Ring Substitution: The phenyl ring of the cinnamyl moiety can be further substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.
Modification of the Benzyloxy Group: The benzyl (B1604629) portion of the benzyloxy group offers another site for diversification. Substituents can be introduced on its phenyl ring, or the entire group can be replaced with other ether-linked moieties to probe specific binding pockets in a target protein.
These diversification strategies allow medicinal chemists to systematically alter the scaffold's properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby repurposing it for new therapeutic applications. mdpi.com For example, a cinnamyl scaffold initially developed for antibacterial activity could be diversified to create derivatives with neuroprotective or enzyme-inhibitory effects. nih.govnih.gov
| Diversification Strategy | Locus of Modification | Example Modification | Potential Outcome |
| Core Modification | Propenyl double bond | Reduction to single bond | Increased flexibility, altered metabolism |
| Aromatic Substitution | Cinnamyl phenyl ring | Addition of fluoro or nitro groups | Altered electronics, new H-bond interactions |
| Benzyloxy Group Tuning | Benzyl phenyl ring | Introduction of methoxy groups | Modified solubility and target binding |
| Scaffold Hopping | Replacement of phenyl ring | Substitution with a heterocycle (e.g., pyridine) | New intellectual property, altered ADME properties |
This interactive table outlines strategies for the diversification and repurposing of the 4-Benzyloxy-cinnamyl scaffold.
Exploration of Benzyloxy-Substituted Cinnamyl Motifs in Scaffold Optimization
The benzyloxy substituent at the 4-position of the cinnamyl scaffold is not merely a point for diversification but plays a crucial role in optimizing the interaction of the molecule with its biological target. The introduction of this group can significantly influence a compound's potency and selectivity.
The contributions of the benzyloxy motif to scaffold optimization include:
Lipophilicity Modulation: The benzyloxy group increases the lipophilicity of the molecule compared to a simple hydroxyl group, which can enhance membrane permeability and access to intracellular targets.
Steric Influence: The bulky nature of the benzyloxy group can provide a specific orientation for the cinnamyl scaffold within a binding site, leading to improved affinity and selectivity.
Direct Target Interactions: Molecular modeling and structure-activity relationship studies have shown that benzyl groups can engage in favorable hydrophobic and π-stacking interactions with amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in an enzyme's active site. nih.govacs.orgresearchgate.net These interactions can be critical for anchoring the molecule and achieving high inhibitory potency.
For instance, in the development of enzyme inhibitors, the benzyloxy group can be positioned to occupy a specific hydrophobic pocket adjacent to the catalytic site, thereby enhancing the inhibitory activity of the entire molecule. researchgate.net The precise positioning and substitution pattern on the benzyl ring can be fine-tuned to maximize these favorable interactions, representing a key strategy in the lead optimization phase of drug development.
| Feature | Contribution to Optimization | Example Research Finding |
| Increased Lipophilicity | Enhances cell membrane permeability | Derivatives with benzyloxy groups often show improved cellular uptake. |
| Steric Bulk | Orients scaffold in binding pocket | Can lead to higher selectivity for the target enzyme over related proteins. |
| π-Stacking Interactions | Forms favorable interactions with aromatic amino acids | Molecular docking studies show benzyl groups interacting with key residues in enzyme active sites, explaining higher potency. nih.govresearchgate.net |
| Hydrophobic Interactions | Occupies hydrophobic pockets in the target protein | Contributes significantly to the overall binding affinity of the ligand. |
This interactive table summarizes the role of the benzyloxy motif in the optimization of cinnamyl-based scaffolds.
Development of Linker Chemistry and Conjugation Strategies for Biomedical Applications
Beyond its use as a core scaffold for small-molecule drugs, the 4-benzyloxy-cinnamyl motif is a valuable component in the design of linkers for more complex biomedical constructs, such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other drug delivery systems. symeres.comnih.gov A linker connects a biologically active payload to a targeting moiety (like an antibody) or another functional molecule.
The cinnamyl structure is particularly interesting for its potential role in "self-immolative" linkers. researchgate.net These are smart linkers designed to be stable in circulation but to cleave and release the payload upon a specific trigger within the target cell (e.g., enzymatic cleavage). Research on cinnamyl ether spacers has demonstrated their ability to undergo a cascade reaction upon a triggering event to release a caged phenol, showcasing their potential for controlled drug release. researchgate.net
Conjugation strategies involving this compound can be designed as follows:
Attachment to Payload: The reactive cinnamyl chloride can be conjugated to a functional group on a cytotoxic drug or other payload molecule.
Attachment to Targeting Moiety: The other end of the linker, potentially functionalized via the benzyloxy group, can be attached to an antibody or other targeting ligand.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. For the production of 4-Benzyloxy-cinnamyl chloride, the adoption of flow chemistry principles is a promising avenue for scalable and efficient synthesis. Flow reactors, with their superior heat and mass transfer capabilities, can allow for more precise control over reaction parameters, potentially leading to higher yields and purity. nih.govalmacgroup.compolimi.it The synthesis of chlorides in continuous flow systems has been demonstrated to be an effective strategy, and these principles can be directly applied to the production of this compound. nih.gov
Automated synthesis platforms further augment the benefits of flow chemistry by integrating real-time monitoring and control, which can significantly reduce manual intervention and the potential for human error. mdpi.comdntb.gov.ua For a compound like this compound, this could translate to a more reliable and reproducible manufacturing process. The automated handling of reagents and reaction conditions is particularly advantageous when dealing with potentially hazardous intermediates. nih.gov The combination of flow chemistry and automation is poised to make the production of this compound and its derivatives more economically viable and sustainable for industrial applications. mdpi.com
Table 1: Comparison of Batch vs. Flow Chemistry for Chloride Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Often requires re-optimization | Linear and predictable |
| Safety | Higher risk with exothermic reactions | Enhanced due to smaller reaction volumes |
| Process Control | Less precise | High degree of control over parameters |
| Reproducibility | Can be variable | High |
| Footprint | Larger | Smaller |
Development of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a critical goal for modern chemistry. In the context of this compound, research is increasingly focused on novel catalytic systems that minimize waste and environmental impact. Palladium-catalyzed cross-coupling reactions, for instance, are a versatile tool for forming carbon-carbon and carbon-nitrogen bonds, and catalysts like [Pd(IPr*OMe)(cin)Cl] have shown high activity in reactions involving cinnamyl derivatives. acs.org The application of such catalysts to transformations of this compound could lead to more efficient and selective syntheses of complex molecules.
Furthermore, the principles of green chemistry are being applied to the synthesis and reactions of similar compounds. This includes the use of enzymatic catalysis, which can offer high specificity under mild reaction conditions, and the exploration of solvent-free reaction conditions. For example, the synthesis of cinnamyl chloride from cinnamyl alcohol and thionyl chloride has been achieved under solvent-free conditions, significantly reducing organic solvent waste. google.com Applying these green chemistry approaches to this compound has the potential to create more environmentally benign synthetic routes.
Applications in Advanced Materials Science Through Polymerization and Functionalization
The unique chemical structure of this compound, featuring a reactive chloride and a polymerizable double bond, makes it an attractive building block for advanced materials. Its potential for polymerization and functionalization opens up possibilities for creating novel polymers with tailored properties. For instance, cinnamyl chloride has been used in the synthesis of stiff, self-crosslinked thermoresponsive hydrogels, indicating the potential for this compound to be used in similar applications to create "smart" materials that respond to environmental stimuli. sigmaaldrich.com
Moreover, the concept of polymer-bound reagents and scaffolds is well-established in materials science. Polymer-bound 4-(Benzyloxy)benzyl chloride has been utilized in solid-phase peptide synthesis, showcasing the utility of the benzyloxy-benzyl chloride moiety in creating functional materials. sigmaaldrich.com By analogy, this compound could be grafted onto polymer backbones to introduce specific functionalities or to act as a cross-linking agent, thereby modifying the mechanical, thermal, or optical properties of the base polymer. These functionalized polymers could find applications in areas such as drug delivery, coatings, and advanced composites.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Resulting Material Properties |
|---|---|---|
| Hydrogels | Monomer or cross-linking agent | Thermoresponsive, stimuli-responsive |
| Functional Polymers | Grafting agent | Modified surface properties, tailored functionality |
| Coatings | Component of polymer backbone | Enhanced durability, specific optical properties |
| Drug Delivery | Linker for drug conjugation | Controlled release, targeted delivery |
Interdisciplinary Research with Chemical Biology for Rational Design of Precursors
The interface of chemistry and biology offers powerful tools for the rational design of molecules with specific biological functions. nih.gov Chemical biology approaches can be employed to design precursors of this compound that can be used to synthesize bioactive molecules. By understanding the interactions between small molecules and biological targets, researchers can tailor the structure of this compound derivatives to enhance their efficacy and specificity. nih.gov
For example, chemogenomic approaches, which study the interaction of a library of compounds with a range of biological targets, can help in identifying the key structural features required for a desired biological activity. nih.gov This knowledge can then be used to rationally design new molecules based on the 4-Benzyloxy-cinnamyl scaffold. This interdisciplinary approach, combining synthetic chemistry with molecular and cell biology, is crucial for the development of new therapeutic agents and molecular probes, and this compound could serve as a versatile starting material in these endeavors.
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing 4-Benzyloxy-cinnamyl chloride?
- Methodology :
Precursor Preparation : Start with 4-benzyloxy-cinnamic acid, synthesized via benzyl protection of a hydroxyl group on cinnamic acid using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Chlorination : React the acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions. For example, reflux 4-benzyloxy-cinnamic acid with excess SOCl₂ for 4–6 hours, followed by distillation to isolate the acyl chloride .
Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to remove unreacted reagents and byproducts.
Q. What safety protocols are critical when handling this compound?
- Critical Measures :
- PPE : Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat to prevent skin/eye contact .
- Ventilation : Use a fume hood to avoid inhalation of vapors, as acyl chlorides are volatile and irritate mucous membranes .
- Spill Management : Neutralize spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions .
Q. How can the purity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR peaks (e.g., benzyloxy aromatic protons at δ 7.3–7.5 ppm, cinnamyl chloride carbonyl at ~170 ppm) .
- Titration : Quantify active chloride content using argentometric titration .
- HPLC : Assess purity (>98%) using a reverse-phase C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis of this compound?
- Optimization Strategies :
- Catalysis : Add a catalytic amount of DMF (0.1–0.5 mol%) to accelerate chlorination with SOCl₂ .
- Stoichiometry : Use a 1.5:1 molar ratio of SOCl₂ to acid precursor to ensure complete conversion .
- Temperature Control : Maintain reflux at 70–80°C to minimize side reactions (e.g., dimerization) .
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Mechanistic Insights :
- Electrophilicity : The electron-withdrawing benzyloxy group enhances the electrophilicity of the carbonyl carbon, facilitating attack by amines or alcohols .
- Steric Effects : Steric hindrance from the benzyloxy group may slow reactions with bulky nucleophiles, requiring polar aprotic solvents (e.g., DCM) .
- Byproduct Analysis : Monitor HCl release via gas trapping or pH-sensitive indicators to track reaction progress .
Q. How can contradictory data on the stability of this compound under varying storage conditions be resolved?
- Resolution Approach :
Controlled Stability Studies : Store samples under inert gas (N₂/Ar), ambient vs. refrigerated temperatures, and test purity weekly via HPLC .
Degradation Analysis : Identify decomposition products (e.g., hydrolysis to cinnamic acid) using LC-MS and FTIR .
Statistical Validation : Apply ANOVA to compare degradation rates across conditions, ensuring ≥3 replicates per condition .
Methodological Challenges & Troubleshooting
Q. What steps mitigate side reactions during esterification using this compound?
- Mitigation Tactics :
- Drying Agents : Use molecular sieves (3Å) to scavenge trace water in reaction mixtures .
- Slow Addition : Gradually add the acyl chloride to the nucleophile (e.g., alcohol) to control exothermicity .
- Byproduct Quenching : Add a tertiary amine (e.g., triethylamine) to neutralize HCl and prevent acid-catalyzed side reactions .
Q. Why does this compound exhibit reduced reactivity in certain solvent systems?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
